2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl

Description

Chemical Structure and Properties

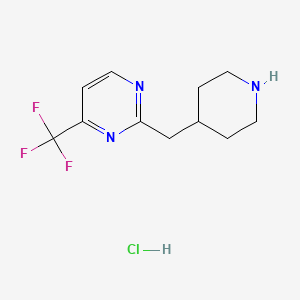

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 4-position and a piperidin-4-ylmethyl moiety at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which are critical for optimizing drug-like properties.

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.ClH/c12-11(13,14)9-3-6-16-10(17-9)7-8-1-4-15-5-2-8;/h3,6,8,15H,1-2,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRHNDATFRNGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC=CC(=N2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Attachment of the Piperidine Ring to the Pyrimidine Ring: This step involves the nucleophilic substitution reaction where the piperidine ring is attached to the pyrimidine ring at the 2-position.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 4-position of the pyrimidine ring through a halogenation reaction followed by a nucleophilic substitution with trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl is explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : Studies indicate that this compound may inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Drugs : Research suggests that it can reduce inflammatory markers, potentially serving as a treatment for chronic inflammatory diseases.

Biological Research

The compound is utilized as a biochemical probe in various assays, including:

- Enzyme Activity Studies : It serves as an inhibitor or modulator in enzyme assays, helping to elucidate enzyme mechanisms and interactions.

- Protein Interaction Studies : Used to study the binding affinities and kinetics of protein-ligand interactions, providing insights into cellular processes.

Industrial Applications

In the industrial sector, 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl is involved in:

- Agrochemical Development : Its unique chemical properties are leveraged in the synthesis of herbicides and pesticides.

- Material Science : The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability or chemical resistance.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of kinases. It exhibited potent inhibitory activity against the PI3K/Akt pathway, which is crucial for cancer cell survival. The IC50 values ranged from 5 to 15 µM, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl and are discussed for comparative analysis:

2-(Pyrrolidin-2-yl)pyrimidine Hydrochloride

- CAS No.: 1322001-35-3

- Molecular Formula: Not explicitly stated, but inferred to include pyrrolidine and pyrimidine groups.

- Molecular Weight : 408.99 g/mol .

- Key Differences: Replaces the piperidine ring with a pyrrolidine ring (5-membered vs. 6-membered nitrogen-containing heterocycle). Lacks the trifluoromethyl substituent, which may reduce metabolic stability and lipophilicity compared to the target compound.

Risperidone Related Compound G (3-{2-[4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride)

- CAS No.: 152542-00-2

- Molecular Formula : C23H28FN3O3 · HCl

- Molecular Weight : 449.95 g/mol .

- Key Differences: Contains a fused pyrido-pyrimidinone system, unlike the simpler pyrimidine core of the target compound. Features a 4-fluoro-2-hydroxybenzoyl substituent on the piperidine ring, introducing hydrogen-bonding and electron-withdrawing effects absent in the target compound. The extended alkyl chain (ethyl group) and methyl substitution may enhance hydrophobic interactions but reduce conformational flexibility.

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Core Structure | Key Substituents | Pharmacophoric Features |

|---|---|---|---|---|

| 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl | Not provided | Pyrimidine | -CF3, Piperidin-4-ylmethyl | High lipophilicity, metabolic stability |

| 2-(Pyrrolidin-2-yl)pyrimidine Hydrochloride | 408.99 | Pyrimidine | Pyrrolidine | Reduced steric bulk, lower stability |

| Risperidone Related Compound G | 449.95 | Pyrido-pyrimidinone | 4-Fluoro-2-hydroxybenzoyl, ethyl, methyl | Hydrogen-bonding, hydrophobic interactions |

Functional Implications

Lipophilicity and Bioavailability :

- The trifluoromethyl group in the target compound likely enhances membrane permeability compared to the hydroxyl and benzoyl groups in Risperidone Related Compound G .

- Pyrrolidine-based analogs may exhibit faster clearance due to reduced steric shielding of metabolically vulnerable sites.

Target Binding :

- Piperidine derivatives are common in CNS-targeting drugs (e.g., antipsychotics). The target compound’s piperidin-4-ylmethyl group could favor interactions with dopamine or serotonin receptors, similar to Risperidone-related structures .

- The absence of a fused ring system in the target compound may limit off-target effects compared to Risperidone Related Compound G.

Synthetic Complexity :

- Risperidone-related analogs require multi-step synthesis due to their fused heterocycles, whereas the target compound’s simpler pyrimidine core may allow more straightforward scale-up.

Biological Activity

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride, also referred to as 2-Piperidin-4-ylmethyl-4-trifluoromethylpyrimidine HCl, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a piperidine ring and a pyrimidine core, both of which are significant in the development of pharmacologically active agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H15ClF3N3

- Molecular Weight : 281.71 g/mol

- IUPAC Name : 2-(piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride

- CAS Number : 1360437-68-8

The biological activity of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the piperidine moiety can influence binding affinity to various biological targets.

Key Targets:

- Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

- Receptors : It may modulate receptor activity, influencing signaling pathways associated with diseases such as cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit anticancer properties. A study highlighted that certain pyrimidinone compounds demonstrated significant cytotoxicity against HepG2 liver cancer cells while maintaining low toxicity against normal cells . This suggests a promising therapeutic index for compounds in this class.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory effects. Pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

Case Studies and Research Findings

- Study on Mycobacterium tuberculosis : In a high-throughput screening assay against Mycobacterium tuberculosis, compounds similar to 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine showed promising antibacterial activity with low cytotoxicity profiles . This highlights the potential application in treating tuberculosis.

- EGFR Inhibition : Another study explored compounds with similar structures that inhibited EGFR phosphorylation and induced apoptosis in cancer cells. These findings suggest that 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine could be a candidate for further development as an anticancer agent targeting EGFR pathways .

- Safety Profile : Preliminary toxicity studies indicated no acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl? A: The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Piperidine derivatives are coupled with trifluoromethyl-substituted pyrimidine precursors. For example, catalytic use of p-toluenesulfonic acid (as in chromeno-pyrimidine synthesis) can facilitate cyclization .

- Nucleophilic substitution : Reactions in dichloromethane with NaOH may introduce the piperidinylmethyl group, followed by HCl salt formation .

- Purification : Column chromatography or recrystallization ensures purity (>95%), verified by NMR and mass spectrometry .

Advanced Synthesis Optimization

Q: How can reaction yields be improved for this compound? A: Key strategies include:

- Catalyst screening : Acidic catalysts (e.g., p-TsOH) enhance cyclization efficiency, as demonstrated in pyrimidine syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres reduce side reactions .

- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .

Structural Characterization Techniques

Q: What analytical methods validate the compound’s structure? A:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 292.2 g/mol for related piperidine salts) .

- X-ray crystallography : Resolves stereochemistry, as seen in thiopyrano-pyrimidinone analogs .

Resolving Spectral Data Contradictions

Q: How to address discrepancies in NMR or MS data? A:

- Reference databases : Cross-check with NIST Chemistry WebBook for pyrimidine derivatives .

- Isotopic patterns : Trifluoromethyl groups (³⁵Cl/³⁷Cl in HCl salts) may split peaks; use deuterated solvents to clarify .

- Dynamic effects : Rotameric equilibria in piperidine rings can broaden signals; variable-temperature NMR resolves this .

Computational Drug-Likeness Assessment

Q: How to predict the compound’s bioavailability and drug-like properties? A:

- Software tools : Use SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and Lipinski parameters.

- Physicochemical properties : The trifluoromethyl group enhances lipophilicity, while the pyrimidine ring improves solubility in polar solvents .

- In silico ADMET : Predict metabolic stability (CYP450 interactions) and toxicity (AMES test) using ADMETlab .

Biological Activity Assay Design

Q: How to design assays for evaluating pharmacological activity? A:

- Target selection : Prioritize receptors common to piperidine derivatives (e.g., serotonin or dopamine transporters) .

- In vitro models : Use HEK-293 cells expressing human targets for binding assays.

- Dose-response curves : Test concentrations from 1 nM–100 µM, referencing fluorinated analogs like 4F-MPH .

Stability and Solubility Profiling

Q: What methods assess the compound’s stability in aqueous solutions? A:

- HPLC monitoring : Track degradation under varying pH (2–12) and temperatures (4–37°C) .

- Solubility tests : Use shake-flask method in PBS or DMSO. The HCl salt form improves aqueous solubility compared to free bases .

- Lyophilization : Enhances long-term storage stability by removing hydrolytic water .

Advanced Structural Analysis

Q: How to determine the hydrochloride salt’s crystal structure? A:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Compare with piperidine-thiopyrano pyrimidinone structures for packing motifs .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Cl⁻ hydrogen bonds) .

Safety and Handling Protocols

Q: What precautions are necessary for handling this compound? A:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers .

- Storage : Keep in amber vials at –20°C under argon to prevent degradation .

Structure-Activity Relationship (SAR) Studies

Q: How to modify the compound to enhance target affinity? A:

- Substituent variation : Replace trifluoromethyl with chloro/fluoro groups (e.g., 6-(4-chlorophenyl) analogs) to tune electronic effects .

- Piperidine modifications : Introduce methyl or benzyl groups to the piperidine ring to explore steric effects .

- Salt forms : Compare HCl with other salts (e.g., citrate) for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.